molecular formula C28H30O5S B14668136 2-(4-Phenylphenyl)ethanol;sulfurous acid CAS No. 37729-59-2

2-(4-Phenylphenyl)ethanol;sulfurous acid

Cat. No.: B14668136
CAS No.: 37729-59-2
M. Wt: 478.6 g/mol
InChI Key: YVVRNKQLJKBCOV-UHFFFAOYSA-N
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Description

2-(4-Phenylphenyl)ethanol; sulfurous acid is an organic compound that combines the structural features of both an alcohol and a sulfonic acid. This compound is characterized by the presence of a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a biphenyl structure. The sulfurous acid component introduces sulfonic acid functionality, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylphenyl)ethanol typically involves the nucleophilic aromatic substitution of a biphenyl halide with an appropriate nucleophile, followed by reduction to introduce the hydroxyl group. The reaction conditions often require the use of strong bases and high temperatures to facilitate the substitution reaction .

For the sulfurous acid component, the compound can be synthesized by the sulfonation of the hydroxyl-containing biphenyl derivative using sulfur trioxide or chlorosulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylphenyl)ethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Strong bases like sodium hydride, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized biphenyl derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Phenylphenyl)ethanol; sulfurous acid is unique due to its combination of a biphenyl structure with both hydroxyl and sulfonic acid functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry .

Properties

CAS No.

37729-59-2

Molecular Formula

C28H30O5S

Molecular Weight

478.6 g/mol

IUPAC Name

2-(4-phenylphenyl)ethanol;sulfurous acid

InChI

InChI=1S/2C14H14O.H2O3S/c2*15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;1-4(2)3/h2*1-9,15H,10-11H2;(H2,1,2,3)

InChI Key

YVVRNKQLJKBCOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCO.C1=CC=C(C=C1)C2=CC=C(C=C2)CCO.OS(=O)O

Origin of Product

United States

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